TNAP-IN-1

説明

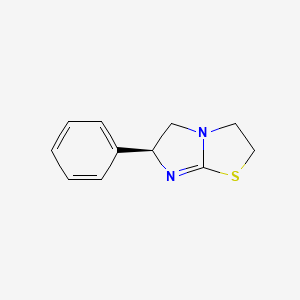

a tissue-nonspecific alkaline phosphatase inhibitor; structure in first source

特性

IUPAC Name |

2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-22-14-7-8-16(23-2)17(10-14)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSPHTPWUXNQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TNAP-IN-1: A Selective Inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme implicated in a variety of physiological and pathological processes, most notably in bone mineralization and soft tissue calcification. Its dysregulation is associated with several disorders, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of TNAP-IN-1, a potent and selective small-molecule inhibitor of TNAP. We will delve into its biochemical profile, detail relevant experimental methodologies for its characterization, and explore its impact on key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to TNAP and the Rationale for Selective Inhibition

Tissue-nonspecific alkaline phosphatase (TNAP) is a member of the alkaline phosphatase family of enzymes, which catalyze the hydrolysis of phosphomonoesters at an alkaline pH.[1] Unlike its tissue-specific counterparts, TNAP is ubiquitously expressed, with high concentrations found in bone, liver, and kidney.[1] A primary function of TNAP is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[2] By regulating PPi levels, TNAP plays a crucial role in the proper deposition of hydroxyapatite (B223615) crystals in the bone matrix.[2]

However, the activity of TNAP is a double-edged sword. While essential for skeletal health, its overexpression or dysregulation in other tissues can lead to pathological soft tissue calcification, a hallmark of various cardiovascular and renal diseases.[2] Consequently, the development of selective TNAP inhibitors has emerged as a promising therapeutic strategy to mitigate the detrimental effects of ectopic calcification. This compound is one such inhibitor that has demonstrated significant potency and selectivity.

Biochemical Profile of this compound

This compound, with the chemical name 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide, is a small molecule inhibitor of TNAP.[3]

Mechanism of Action

Kinetic studies have revealed that this compound acts as an uncompetitive or allosteric inhibitor. This mode of inhibition suggests that this compound does not bind to the active site of the enzyme but rather to the enzyme-substrate complex, providing a distinct mechanism for modulating TNAP activity.

Inhibitory Potency and Selectivity

This compound is a potent inhibitor of TNAP with a reported IC50 value of 0.19 μM.[3] Its selectivity is a key attribute, as it shows minimal inhibitory activity against other alkaline phosphatase isozymes, such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: Inhibitory Activity of Selected TNAP Inhibitors

| Inhibitor | Target | IC50 | Selectivity Profile | Reference |

| This compound | TNAP | 0.19 µM | Selective over IAP and PLAP. | [3] |

| SBI-425 | TNAP | 16 nM | Highly selective over IAP and PLAP. | [3] |

| DS-1211 | TNAP | 3.4 nM | ~460-fold selective over IAP, ~1030-fold selective over PLAP. |

Experimental Protocols

General Synthesis of Aryl Sulfonamides (this compound)

Workflow for Aryl Sulfonamide Synthesis

Caption: General synthesis workflow for aryl sulfonamides like this compound.

Methodology:

-

Formation of Aryl Sulfonyl Chloride: An appropriate arylboronic acid is reacted with a sulfur dioxide surrogate in the presence of a palladium catalyst to form the corresponding aryl sulfonyl chloride.

-

Amination: The resulting aryl sulfonyl chloride is then reacted with the desired amine (in the case of this compound, 3-aminoquinoline) in the presence of a base to yield the final aryl sulfonamide product.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

TNAP Enzyme Inhibition Assay (Colorimetric)

This protocol describes a standard colorimetric assay to determine the inhibitory activity of compounds against TNAP using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Experimental Workflow for TNAP Inhibition Assay

Caption: Workflow for a colorimetric TNAP enzyme inhibition assay.

Materials:

-

Recombinant human TNAP

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the TNAP enzyme solution to each well, followed by the diluted inhibitor or DMSO (for control wells).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

High-Throughput Screening (HTS) of TNAP Inhibitors (Chemiluminescent)

For screening large compound libraries, a chemiluminescent assay offers higher sensitivity and is more amenable to automation.

Methodology:

This assay utilizes a dioxetane-based substrate that, upon dephosphorylation by TNAP, generates a light-emitting product. The intensity of the luminescence is proportional to the enzyme activity.

-

Assay Preparation: The assay is typically performed in 384-well plates. The assay buffer, TNAP enzyme, and the chemiluminescent substrate are prepared.

-

Compound Dispensing: Test compounds are dispensed into the assay plates.

-

Enzyme Addition: A solution of TNAP is added to all wells.

-

Substrate Addition and Incubation: The chemiluminescent substrate is added to initiate the reaction. The plate is incubated at room temperature.

-

Signal Detection: After a set incubation time, the luminescence is measured using a suitable plate reader.

-

Data Analysis: The data is analyzed to identify compounds that significantly reduce the luminescent signal, indicating inhibition of TNAP activity.

Signaling Pathways and Cellular Effects

TNAP is a key player in several signaling pathways, primarily through its ability to regulate the extracellular concentrations of various phosphorylated molecules.

Mineralization Pathway

TNAP is central to the process of bone mineralization by hydrolyzing PPi, a potent inhibitor of hydroxyapatite crystal formation.

Caption: TNAP's role in the bone mineralization pathway.

In this pathway, the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) generates PPi from ATP. TNAP then hydrolyzes PPi into inorganic phosphate (Pi), which is a necessary component for the formation of hydroxyapatite crystals and subsequent bone mineralization. This compound, by inhibiting TNAP, leads to an accumulation of PPi, thereby inhibiting mineralization. This is therapeutically beneficial in cases of pathological soft tissue calcification.

Purinergic Signaling

TNAP also modulates purinergic signaling by dephosphorylating extracellular adenosine (B11128) triphosphate (ATP) and its derivatives (ADP and AMP) to adenosine.

Caption: Modulation of purinergic signaling by TNAP.

Extracellular ATP is a signaling molecule that activates P2 receptors. TNAP, along with other ectonucleotidases, sequentially dephosphorylates ATP to ADP, AMP, and finally to adenosine. Adenosine, in turn, activates P1 receptors, often mediating opposing cellular responses to ATP. By inhibiting TNAP, this compound can alter the balance of ATP and adenosine, thereby influencing a wide range of physiological processes, including inflammation and neurotransmission.[4]

Conclusion

This compound is a valuable chemical probe for studying the multifaceted roles of TNAP in health and disease. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting pathological calcification and other disorders associated with TNAP dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of TNAP inhibition. As our understanding of TNAP's functions continues to expand, selective inhibitors like this compound will undoubtedly play a crucial role in translating this knowledge into clinical applications.

References

The Role of TNAP-IN-1 in Soft Tissue Calcification Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soft tissue calcification, the pathological deposition of calcium phosphate (B84403) crystals in tissues such as arteries, heart valves, and skin, is a significant contributor to the morbidity and mortality associated with various diseases, including atherosclerosis, chronic kidney disease, and diabetes. A key enzyme implicated in this process is Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP promotes mineralization primarily by hydrolyzing pyrophosphate (PPi), a potent endogenous inhibitor of hydroxyapatite (B223615) crystal formation. Consequently, inhibiting TNAP has emerged as a promising therapeutic strategy to prevent or reverse soft tissue calcification. This technical guide focuses on TNAP-IN-1, a representative small molecule inhibitor of TNAP, and its application in soft tissue calcification research. We will delve into its mechanism of action, relevant signaling pathways, and provide a compendium of quantitative data and detailed experimental protocols for its use in both in vitro and in vivo models.

Mechanism of Action of TNAP in Soft Tissue Calcification

TNAP is a cell-surface enzyme that plays a crucial role in regulating the local balance of inorganic phosphate (Pi) and pyrophosphate (PPi).[1][2][3] Under normal physiological conditions, PPi prevents the spontaneous precipitation of calcium and phosphate.[2] However, in pathological states associated with soft tissue calcification, TNAP expression and activity are often upregulated.[3][4][5] TNAP hydrolyzes PPi into two molecules of Pi. This action has a dual pro-calcific effect: it depletes the local concentration of the mineralization inhibitor PPi and simultaneously increases the concentration of Pi, a building block of hydroxyapatite crystals.[1][2]

Key Signaling Pathways

The regulation of TNAP and its role in calcification are integrated into a complex network of signaling pathways. A central pathway involves the metabolism of extracellular nucleotides, particularly adenosine (B11128) triphosphate (ATP).

Extracellular ATP is released by cells under stress and can be hydrolyzed by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) to generate PPi and adenosine monophosphate (AMP). While PPi directly inhibits calcification, its levels are controlled by TNAP. Concurrently, AMP is converted to the anti-inflammatory and anti-calcific molecule adenosine by ecto-5'-nucleotidase (CD73). TNAP can also hydrolyze AMP, thereby reducing the production of protective adenosine. Thus, the interplay between ENPP1, TNAP, and CD73 critically determines the local pro- or anti-calcific environment.

Quantitative Data for this compound (SBI-425)

The following tables summarize key quantitative data for the potent and selective TNAP inhibitor, SBI-425, a compound representative of the this compound class.

| In Vitro Activity | |

| Parameter | Value |

| IC50 vs. human TNAP | 16 nM[6] |

| In Vivo Efficacy in a Warfarin-Induced Rat Model of Vascular Calcification | |

| Animal Model | Sprague-Dawley Rats |

| Induction of Calcification | Warfarin (B611796) (3 mg/g in food) and Vitamin K1 (1.5 mg/g in food) for 7 weeks[2] |

| Treatment | SBI-425 (10 mg/kg/day, daily administration) for 7 weeks[7][8] |

| Parameter | Vehicle Control |

| Aortic Calcium Content (mg/g wet tissue) | 3.84 ± 0.64 |

| In Vivo Efficacy in a Genetic Mouse Model of Vascular Calcification | |

| Animal Model | WHC-eTNAP mice (endothelial overexpression of TNAP) |

| Induction of Atherosclerosis | Atherogenic diet for 5 weeks |

| Treatment | SBI-425 (30 mg/kg/day in food) for 5 weeks[5][8] |

| Parameter | Placebo |

| Coronary Calcium Area (μm²) | 144,622 |

| Coronary Lipid Area (μm²) | 77,317 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following section provides protocols for key experiments in the study of this compound and soft tissue calcification.

In Vitro Calcification of Vascular Smooth Muscle Cells (VSMCs)

1. Isolation and Culture of Human Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from established methods for isolating VSMCs from human umbilical cords or other vascular tissues.[1][9]

-

Materials:

-

Human umbilical cord or other vascular tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase Type II

-

Elastase

-

Phosphate-Buffered Saline (PBS)

-

Sterile dissection tools

-

-

Procedure:

-

Obtain fresh vascular tissue and transport it to the lab in cold DMEM.

-

Under sterile conditions, remove adventitia and endothelium by mechanical dissection.

-

Mince the remaining medial layer into small pieces (1-2 mm³).

-

Digest the tissue fragments with a solution of collagenase and elastase in DMEM at 37°C with gentle agitation.

-

Monitor the digestion process until cells are released.

-

Neutralize the enzymatic digestion with DMEM containing 10% FBS.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cells in complete culture medium (DMEM with 10-20% FBS and penicillin-streptomycin) and plate them in culture flasks.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage the cells upon reaching 80-90% confluency.

-

2. Induction of In Vitro Calcification

-

Materials:

-

Confluent VSMCs

-

Calcification medium: DMEM with 10% FBS, penicillin-streptomycin, and elevated phosphate (e.g., 2-3 mM total phosphate concentration).

-

-

Procedure:

-

Plate VSMCs in multi-well plates and grow to confluence.

-

Replace the normal growth medium with calcification medium.

-

Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

3. Alizarin Red S Staining for Calcium Deposition

This protocol allows for the visualization and quantification of calcium deposits.[10][11][12]

-

Materials:

-

Calcified VSMC cultures

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S (ARS) solution (2% in distilled water, pH 4.1-4.3)

-

10% Acetic Acid

-

-

Procedure:

-

Wash the cell monolayers with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with distilled water.

-

Add ARS solution to cover the monolayer and incubate for 20-30 minutes at room temperature.

-

Aspirate the ARS solution and wash the cells with distilled water until the wash is clear.

-

Visualize the red-orange calcium deposits under a microscope.

-

For quantification, destain the cells by adding 10% acetic acid and incubating with shaking.

-

Neutralize the extract with 10% ammonium hydroxide and measure the absorbance at 405 nm.

-

In Vivo Model of Soft Tissue Calcification

1. Warfarin-Induced Vascular Calcification in Rats

This is a widely used model to induce medial arterial calcification.[2][4][13]

-

Materials:

-

Male Sprague-Dawley rats

-

Warfarin

-

Vitamin K1

-

Powdered rat chow

-

-

Procedure:

-

Acclimate rats to the housing conditions for at least one week.

-

Prepare a diet containing warfarin (e.g., 3 mg/g of chow) and vitamin K1 (e.g., 1.5 mg/g of chow). The co-administration of vitamin K1 is crucial to prevent fatal hemorrhage.

-

Administer the specialized diet to the rats for a period of 2-7 weeks.

-

Monitor the animals regularly for signs of distress.

-

At the end of the study period, euthanize the animals and harvest the aorta and other relevant tissues.

-

2. Quantification of Aortic Calcium Content

-

Materials:

-

Harvested aortic tissue

-

Reagents for calcium quantification (e.g., o-cresolphthalein (B1221799) complexone method)

-

-

Procedure:

-

Dissect the aorta and remove any adhering connective tissue.

-

Dry the tissue to a constant weight.

-

Hydrolyze the tissue in acid (e.g., hydrochloric acid).

-

Measure the calcium content in the hydrolysate using a colorimetric assay.

-

Normalize the calcium content to the dry weight of the tissue.

-

Conclusion

This compound and similar potent, selective inhibitors of Tissue-Nonspecific Alkaline Phosphatase represent a valuable class of chemical tools for investigating the mechanisms of soft tissue calcification. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of TNAP in this pathological process and to evaluate the therapeutic potential of its inhibition. The continued use of these inhibitors in robust in vitro and in vivo models will undoubtedly accelerate the development of novel therapies for a range of debilitating calcific diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. imrpress.com [imrpress.com]

- 3. Transgenic Overexpression of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in Vascular Endothelium Results in Generalized Arterial Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]

- 9. Isolation and culturing of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 13. Warfarin causes rapid calcification of the elastic lamellae in rat arteries and heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of TNAP-IN-1 on Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme critically involved in various physiological processes, including skeletal mineralization and the regulation of inflammatory responses. Emerging evidence highlights TNAP as a key modulator of inflammatory pathways, primarily through its enzymatic activity on extracellular substrates such as adenosine (B11128) triphosphate (ATP) and lipopolysaccharide (LPS). TNAP-IN-1, a selective inhibitor of TNAP with an IC50 of 0.19 μM, presents a valuable pharmacological tool to investigate the precise role of TNAP in inflammation.[1] This technical guide provides an in-depth overview of the potential impact of this compound on key inflammatory signaling pathways, including the NF-κB and inflammasome pathways. It is important to note that while the role of TNAP in inflammation is increasingly studied, specific experimental data on the effects of this compound in this context are limited. Therefore, this guide extrapolates the expected impacts of this compound based on studies utilizing other TNAP inhibitors or genetic models.

Introduction to TNAP and its Role in Inflammation

Tissue-nonspecific alkaline phosphatase (TNAP), encoded by the ALPL gene, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme.[2][3] Its primary recognized function is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, thereby facilitating bone and tooth formation.[2][3][4] Beyond this, TNAP exhibits broad substrate specificity, hydrolyzing various phosphorylated molecules, which implicates it in a range of other biological processes.[2][3][4]

TNAP's role in inflammation is multifaceted and appears to be context-dependent. Its anti-inflammatory functions are primarily attributed to two key enzymatic activities:

-

Hydrolysis of Pro-inflammatory Extracellular ATP: Extracellular ATP, often released during cell stress or damage, acts as a danger-associated molecular pattern (DAMP) and promotes inflammation by activating purinergic P2 receptors.[4] TNAP can hydrolyze ATP and its product, adenosine monophosphate (AMP), to generate adenosine.[4][5] Adenosine, in contrast to ATP, is a potent anti-inflammatory molecule that signals through P1 receptors.[4]

-

Dephosphorylation of Lipopolysaccharide (LPS): LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4).[6] This activation triggers downstream inflammatory signaling cascades, including the NF-κB pathway. TNAP can dephosphorylate the lipid A moiety of LPS, thereby reducing its toxicity and attenuating the inflammatory response.[6]

Conversely, TNAP deficiency, as seen in the genetic disorder hypophosphatasia, is associated with chronic inflammatory conditions.[2][3] This suggests that the basal activity of TNAP is crucial for maintaining immune homeostasis.

This compound: A Selective Inhibitor of TNAP

This compound is a small molecule inhibitor of tissue-nonspecific alkaline phosphatase. Its primary reported characteristic is its potency, with an in vitro IC50 value of 0.19 μM.[1] As a selective inhibitor, this compound allows for the targeted investigation of TNAP's function in various biological systems, including inflammatory models. By blocking the enzymatic activity of TNAP, this compound is expected to increase the local concentrations of TNAP substrates like ATP and phosphorylated LPS, thereby potentiating pro-inflammatory signaling.

Impact of TNAP Inhibition on Key Inflammatory Pathways

Based on the known functions of TNAP, inhibition by this compound is predicted to have significant effects on the following inflammatory pathways:

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Expected Impact of this compound:

By inhibiting TNAP, this compound is expected to enhance NF-κB activation through at least two mechanisms:

-

Increased TLR4 Signaling: By preventing the dephosphorylation of LPS, this compound would lead to sustained and enhanced activation of TLR4, a potent upstream activator of the NF-κB pathway.[6]

-

Increased Purinergic Signaling: Elevated levels of extracellular ATP, due to the lack of TNAP-mediated hydrolysis, can activate P2 receptors that have been shown to potentiate NF-κB signaling in certain contexts.

It is crucial to distinguish Tissue-Nonspecific Alkaline Phosphatase from an unrelated protein, TNAP (TRAFs and NIK-associated protein), which has been identified as a repressor of NF-κB-inducing kinase (NIK) and thus suppresses NF-κB activation.[1][7] The focus of this guide is solely on the enzymatic activity of Tissue-Nonspecific Alkaline Phosphatase.

Caption: Impact of this compound on the NF-κB Signaling Pathway.

The Inflammasome Pathway

Inflammasomes are cytosolic multi-protein complexes that, upon activation, lead to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms. The NLRP3 inflammasome is particularly relevant as it can be activated by ATP-mediated potassium efflux.

Expected Impact of this compound:

By inhibiting TNAP, this compound is expected to promote inflammasome activation, particularly the NLRP3 inflammasome:

-

Elevated Extracellular ATP: The accumulation of extracellular ATP due to TNAP inhibition can lead to potent activation of the P2X7 receptor, which triggers potassium efflux from the cell, a key activation signal for the NLRP3 inflammasome.[4] Studies using the TNAP inhibitor MLS-0038949 have shown that TNAP inhibition in neutrophils exacerbates ATP-associated activation and secretion of IL-1β, supporting a role for TNAP in suppressing NLRP3 inflammasome activation.[4][8]

Caption: Impact of this compound on the NLRP3 Inflammasome Pathway.

Quantitative Data on TNAP Inhibition and Inflammation

Table 1: Effects of TNAP Inhibition or Deficiency on Inflammatory Markers

| Model System | TNAP Inhibitor/Genetic Modification | Measured Parameter | Observed Effect | Reference |

| Human Neutrophils | MLS-0038949 (25 μM) | ATP-induced IL-1β secretion | Significantly exacerbated | [4] |

| Human Neutrophils | MLS-0038949 (25 μM) | Cell survival | Extended | [4] |

| Alpl+/- Mice (7-day-old) | Haploinsufficiency | IL-1β levels in bone metaphysis | Significantly increased | [4] |

| Alpl+/- Mice (7-day-old) | Haploinsufficiency | IL-6 levels in bone metaphysis | Significantly increased | [4] |

| Alpl+/- Mice (7-day-old) | Haploinsufficiency | IL-10 levels in bone metaphysis | Significantly decreased | [4] |

| Sepsis Model (Mice) | SBI-425 (25 mg/kg, IP) | Brain TNAP activity | Inhibited | [9] |

| WHC-eTNAP Mice | SBI-425 (30 mg/kg/day) | Coronary artery calcification | Reduced | [10] |

Experimental Protocols

The following are example protocols adapted from the literature that can be used to investigate the effects of this compound on inflammatory pathways. Researchers should optimize concentrations and incubation times for their specific experimental setup.

In Vitro LPS Challenge in Macrophages

This protocol is designed to assess the effect of this compound on LPS-induced pro-inflammatory cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).

Materials:

-

Macrophage cell line

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours). Include a non-stimulated control group.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Normalization: Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

Caption: Experimental Workflow for In Vitro LPS Challenge.

Inflammasome Activation Assay in Neutrophils or Macrophages

This protocol is designed to assess the effect of this compound on ATP-induced NLRP3 inflammasome activation.

Materials:

-

Primary neutrophils or a macrophage cell line

-

Culture medium

-

This compound

-

LPS (for priming)

-

ATP

-

ELISA kit for IL-1β

-

Western blot reagents for caspase-1 detection

Procedure:

-

Cell Priming: Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Treat the primed cells with this compound or vehicle control for 1 hour.

-

ATP Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

-

Sample Collection: Collect the cell culture supernatants for IL-1β measurement and lyse the cells for Western blot analysis.

-

IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants by ELISA.

-

Caspase-1 Cleavage Analysis: Perform Western blotting on the cell lysates to detect the cleaved (active) p20 subunit of caspase-1.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase. Based on the established roles of TNAP in hydrolyzing pro-inflammatory mediators like ATP and LPS, this compound is expected to amplify inflammatory responses by promoting NF-κB and inflammasome activation. This would likely lead to increased production of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

While direct experimental evidence for the effects of this compound on these specific inflammatory pathways is currently lacking, the data from studies using other TNAP inhibitors and TNAP-deficient models provide a strong rationale for its use as a tool to further dissect the role of TNAP in inflammatory diseases. Future research should focus on validating the predicted effects of this compound in various in vitro and in vivo models of inflammation. Such studies will be crucial for understanding the therapeutic potential of targeting TNAP in inflammatory and autoimmune disorders. The provided experimental protocols offer a starting point for researchers to embark on these important investigations.

References

- 1. TNAP, a novel repressor of NF-kappaB-inducing kinase, suppresses NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tissue-nonspecific alkaline phosphatase is an anti-inflammatory nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]

Exploring the Metabolic Functions of TNAP Using the Selective Inhibitor TNAP-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tissue-Nonspecific Alkaline Phosphatase (TNAP) as a Metabolic Regulator

Tissue-nonspecific alkaline phosphatase (TNAP), encoded by the ALPL gene, is a ubiquitously expressed ectoenzyme critical for various physiological processes.[1][2] While renowned for its essential role in skeletal mineralization by hydrolyzing the calcification inhibitor inorganic pyrophosphate (PPi), emerging evidence has illuminated its multifaceted involvement in energy metabolism.[3][4] TNAP is expressed in key metabolic tissues, including the liver, adipose tissue, and kidneys, where it modulates a range of metabolic pathways.[5][6] Dysregulation of TNAP activity has been associated with metabolic syndrome, highlighting its potential as a therapeutic target for metabolic disorders.[3][7]

This technical guide provides a comprehensive overview of the metabolic functions of TNAP and the utility of TNAP-IN-1, a selective inhibitor, in elucidating these roles. This compound, with an IC50 of 0.19 μM, serves as a valuable chemical tool for investigating the physiological and pathophysiological functions of TNAP in metabolism.[8] This document details the impact of TNAP inhibition on various metabolic processes, provides established experimental protocols for in vitro and in vivo studies, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data on the Metabolic Effects of TNAP Inhibition

The inhibition of TNAP using specific small molecules like this compound (also known as SBI-425) has provided quantitative insights into its role in energy metabolism. The following tables summarize key findings from studies investigating the effects of TNAP inhibition.

Table 1: In Vitro Inhibition of TNAP

| Inhibitor | IC50 (nM) | Assay Type | Source |

| This compound | 190 | Enzymatic Assay | [8] |

| SBI-425 | 16 | Enzymatic Assay | [9] |

Table 2: Effects of TNAP Inhibitor (SBI-425) on Whole-Body Energy Metabolism in Mice

| Treatment | Parameter | Change | Animal Model | Source |

| SBI-425 (25 mg/kg/day) | β3-adrenergic agonist-stimulated whole-body energy expenditure | ~30% reduction | Wild-type mice | [5] |

| SBI-425 (10 μM) | Creatine-dependent oxygen consumption in isolated beige fat mitochondria | Significant reduction | Wild-type mice | [5] |

Table 3: Effects of TNAP Inhibition on Liver Metabolism in Mice

| Treatment | Parameter | Change | Animal Model | Source |

| Acute TNAP inhibition | Serum Triglyceride Levels | Reduction | Wild-type mice | [10] |

| Acute TNAP inhibition | Liver Triglyceride Levels | No significant change | Wild-type mice | [10] |

| Acute TNAP inhibition | Serum Non-Esterified Fatty Acid (NEFA) Levels | No significant change | Wild-type mice | [10] |

| Acute TNAP inhibition | Liver Non-Esterified Fatty Acid (NEFA) Levels | No significant change | Wild-type mice | [10] |

| Acute TNAP inhibition | Serum Glucose Levels | No significant change | Wild-type mice | [10] |

| Acute TNAP inhibition | Liver Glucose Levels | No significant change | Wild-type mice | [10] |

Key Signaling Pathways Involving TNAP in Metabolism

TNAP participates in several critical signaling pathways that regulate metabolic processes. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: TNAP's role in the futile creatine cycle for thermogenesis.

Caption: TNAP's modulation of purinergic signaling in metabolism.

Caption: Conceptual model of TNAP and CD36 in fatty acid uptake.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of TNAP's metabolic functions. This section provides protocols for key experiments.

TNAP Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits for the determination of alkaline phosphatase activity.[4][5][11]

-

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Assay Buffer (e.g., 1 M Diethanolamine-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂)

-

p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)

-

This compound or other inhibitors

-

Recombinant TNAP or biological sample (serum, cell lysate, etc.)

-

Stop Solution (e.g., 3 M NaOH)

-

-

Procedure:

-

Sample Preparation: Prepare cell lysates or dilute serum samples in Assay Buffer. If using recombinant TNAP, dilute to the desired concentration.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of sample or recombinant TNAP to each well. Add 50 µL of Assay Buffer or inhibitor dilution to the respective wells.

-

Reaction Initiation: Add 50 µL of pNPP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Reaction Termination: Add 50 µL of Stop Solution to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Determine TNAP activity based on a p-nitrophenol standard curve.

-

Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

This protocol describes the differentiation of preadipocytes and the quantification of lipid accumulation.[1][12][13]

-

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Adipocyte Maintenance Medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O staining solution

-

Microplate reader for absorbance measurement at ~510 nm

-

-

Procedure:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in multi-well plates and grow to confluence.

-

Differentiation Induction: Two days post-confluence (Day 0), replace the medium with Differentiation Induction Medium. This compound can be added at this stage and throughout the differentiation process at desired concentrations.

-

Differentiation Maintenance: On Day 2, replace the medium with Adipocyte Maintenance Medium.

-

Feeding: Replace the medium with fresh Adipocyte Maintenance Medium every 2 days until Day 8-10, when differentiation is complete.

-

Staining:

-

Wash cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 10-20 minutes.

-

Wash extensively with water.

-

-

Quantification:

-

Visually inspect and image the cells under a microscope.

-

To quantify, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with shaking.

-

Measure the absorbance of the eluate at approximately 510 nm.

-

-

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration and is adapted from the manufacturer's protocol.[4][14][15]

-

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Cells of interest (e.g., adipocytes, hepatocytes)

-

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed Assay Medium and incubate in a non-CO2 37°C incubator for 1 hour. If testing an inhibitor like this compound, it can be added to the assay medium.

-

Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Experimental and Drug Discovery Workflows

The following diagrams illustrate typical workflows for investigating TNAP's metabolic functions and for the discovery of novel TNAP inhibitors.

References

- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 2. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. abcam.com [abcam.com]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. Elevated UCP1 levels are sufficient to improve glucose uptake in human white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genetex.com [genetex.com]

- 12. Colorimetric detection of alkaline phosphatase activity based on pyridoxal phosphate-induced chromatic switch of polydiacetylene nano-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]

TNAP-IN-1: A Technical Guide for Investigating the Pathophysiology of Hypophosphatasia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypophosphatasia (HPP) is a rare, inherited metabolic disorder characterized by defective bone and tooth mineralization due to deficient activity of the tissue-nonspecific alkaline phosphatase (TNAP). The primary biochemical hallmark of HPP is the extracellular accumulation of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. TNAP-IN-1 is a selective, uncompetitive inhibitor of TNAP that serves as a critical tool for researchers studying the pathophysiology of HPP and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for its use in HPP models, and a summary of its effects on key biochemical markers.

Introduction to Hypophosphatasia and the Role of TNAP

Hypophosphatasia is caused by loss-of-function mutations in the ALPL gene, which encodes the tissue-nonspecific alkaline phosphatase.[1][2] TNAP is a key enzyme in bone metabolism, primarily responsible for hydrolyzing inorganic pyrophosphate (PPi) into two molecules of inorganic phosphate (B84403) (Pi).[3][4] This action is crucial for maintaining a low PPi/Pi ratio, which is permissive for the growth of hydroxyapatite crystals and, consequently, for bone mineralization.[3] In HPP, the reduced activity of TNAP leads to an accumulation of extracellular PPi, which inhibits bone mineralization and results in a spectrum of clinical manifestations, from the severe, lethal perinatal form to milder adult-onset forms.[2]

This compound: A Selective Inhibitor of TNAP

This compound (also referred to as Compound 1) is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase.[5] Its inhibitory action allows for the creation of in vitro and in vivo models that mimic the biochemical characteristics of hypophosphatasia, providing a valuable platform for studying the disease's mechanisms and for screening potential therapeutic agents.

Mechanism of Action

This compound acts as an uncompetitive inhibitor of TNAP.[5] This means that it binds to the enzyme-substrate complex, rather than to the free enzyme. This mode of inhibition is particularly effective as its inhibitory action increases with higher substrate concentrations.

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant TNAP inhibitors.

| Parameter | Inhibitor | Value | Cell/System | Reference |

| IC50 | This compound | 0.19 µM | COS-1 cells transfected with TNAP | [5] |

| Ki | Levamisole | 21.4 µM | N/A | [5] |

| IC50 | SBI-425 | >75% inhibition at 10 mg/kg/day (in vivo) | Mouse plasma | [6] |

| IC50 | DS-1211 | Dose-dependent ALP inhibition | Human plasma (Phase I study) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study the pathophysiology of hypophosphatasia.

In Vitro TNAP Activity Assay

This protocol is used to determine the inhibitory effect of this compound on TNAP enzymatic activity. A common method is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. A more sensitive method utilizes a chemiluminescent substrate like CDP-Star®.[8][9]

Materials:

-

Recombinant human TNAP

-

This compound

-

pNPP or CDP-Star® substrate

-

Assay buffer (e.g., 100 mM DEA-HCl, pH 9.8, 1 mM MgCl₂, 20 µM ZnCl₂)[9]

-

96-well or 384-well plates (white plates for luminescence)[9]

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.

-

In a multi-well plate, add the TNAP enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.[9]

-

Initiate the reaction by adding the substrate (pNPP or CDP-Star®).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.[9]

-

For the pNPP assay, stop the reaction with NaOH and measure the absorbance at 405 nm.

-

For the CDP-Star® assay, measure the luminescence using a luminometer.[9]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Mineralization Assay (Alizarin Red S Staining)

This assay assesses the effect of this compound on the mineralization capacity of osteoblasts or mesenchymal stem cells in culture.[1][10][11][12][13]

Materials:

-

Osteoblast or mesenchymal stem cell line (e.g., MC3T3-E1)

-

Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)[12]

-

10% Acetic acid for quantification[1]

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in multi-well plates and allow them to reach confluence.

-

Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium.

-

Treat the cells with different concentrations of this compound. Include a vehicle control.

-

Culture the cells for 14-28 days, changing the medium and inhibitor every 2-3 days.[14]

-

After the culture period, wash the cells with PBS and fix with 4% PFA for 15-30 minutes.[1]

-

Wash the fixed cells with deionized water.

-

Stain the cells with Alizarin Red S solution for 20-45 minutes at room temperature.[1][12]

-

Wash thoroughly with deionized water to remove excess stain.

-

Visualize and photograph the mineralized nodules (stained red).

-

For quantification, destain by adding 10% acetic acid and incubating for 30 minutes with shaking.[1]

-

Neutralize the supernatant with ammonium (B1175870) hydroxide (B78521) and measure the absorbance at 405 nm.

Measurement of Extracellular Inorganic Pyrophosphate (PPi)

This protocol measures the accumulation of PPi in the cell culture medium following treatment with this compound.

Materials:

-

Cell culture medium from the in vitro mineralization assay

-

Commercially available pyrophosphate assay kit (e.g., colorimetric or fluorometric kits)[15]

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant at different time points during the mineralization assay.

-

Deproteinize the samples if required by the kit manufacturer (e.g., using a 10 kDa MWCO spin filter).[15]

-

Follow the manufacturer's instructions for the pyrophosphate assay kit. This typically involves mixing the sample with a reaction mixture containing enzymes that convert PPi to a detectable product (e.g., colorimetric or fluorescent).[15]

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the concentration of PPi in the samples based on a standard curve.

Signaling Pathways and Experimental Workflows

The study of this compound in the context of hypophosphatasia involves the investigation of key signaling pathways and a structured experimental workflow.

Signaling Pathways

Deficient TNAP activity in hypophosphatasia primarily disrupts the balance of extracellular purinergic signaling and mineralization regulation.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osteoblast tissue-nonspecific alkaline phosphatase antagonizes and regulates PC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 11. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ixcellsbiotech.com [ixcellsbiotech.com]

- 13. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Understanding the Enzymatic Kinetics of TNAP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic kinetics of Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibition. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments aimed at identifying and characterizing TNAP inhibitors. This guide includes a summary of quantitative data for key inhibitors, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to TNAP and its Inhibition

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme primarily involved in bone mineralization.[1] It is a membrane-bound glycoprotein (B1211001) that catalyzes the hydrolysis of phosphate (B84403) monoesters at a high pH optimum. One of its critical physiological substrates is inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation and, consequently, mineralization. By hydrolyzing PPi, TNAP reduces its local concentration, allowing for the deposition of calcium phosphate and subsequent bone formation.

Dysregulation of TNAP activity is implicated in various pathological conditions. Overexpression of TNAP can lead to excessive soft tissue and vascular calcification. Therefore, the inhibition of TNAP has emerged as a promising therapeutic strategy for conditions such as atherosclerosis and certain rare genetic disorders. This guide focuses on the enzymatic kinetics of TNAP inhibition, providing the foundational knowledge for the development of novel therapeutic agents.

Quantitative Data on TNAP Inhibitors

The development of potent and selective TNAP inhibitors is an active area of research. Two notable examples are SBI-425 and DS-1211. The following table summarizes their in vitro potency.

| Inhibitor | Target | IC50 (nM) | Mode of Inhibition | Reference |

| SBI-425 | Human TNAP | 16 | Not explicitly stated in the provided results | [1] |

| DS-1211 | Human Plasma TNAP | 28.3 (95% CI: 25.4–31.6) | Uncompetitive | [2] |

| DS-1211 | Mouse Plasma TNAP | 13.0 (95% CI: 10.2–16.5) | Uncompetitive | [2] |

| DS-1211 | Monkey Plasma TNAP | 36.3 (95% CI: 31.9–41.3) | Uncompetitive | [2] |

Experimental Protocols

General TNAP Enzymatic Activity Assay (Colorimetric)

This protocol describes a standard method for measuring TNAP activity using the chromogenic substrate p-nitrophenylphosphate (pNPP).

Materials:

-

Recombinant human TNAP

-

pNPP substrate solution (e.g., 10 mM in a suitable buffer)

-

Assay buffer (e.g., 1 M Diethanolamine (DEA), pH 9.8, containing 0.5 mM MgCl2)

-

Stop solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents: Prepare all solutions and warm them to the desired reaction temperature (e.g., 37°C).

-

Enzyme Preparation: Dilute the TNAP enzyme stock to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Reaction Setup: In a 96-well plate, add a specific volume of the diluted enzyme solution to each well.

-

Initiate Reaction: To start the reaction, add a specific volume of the pNPP substrate solution to each well. The final volume and concentrations should be optimized for the specific experimental setup.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding a specific volume of the stop solution to each well. The high pH of the stop solution also enhances the color of the p-nitrophenol product.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the change in absorbance over time. The specific activity of the enzyme can be calculated using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at pH > 9).

Determination of IC50 and Inhibition Kinetics (Ki)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound.

Procedure:

-

IC50 Determination:

-

Perform the TNAP enzymatic activity assay as described above.

-

Include a range of concentrations of the inhibitor in the reaction mixture. It is recommended to use a serial dilution of the inhibitor.

-

Maintain a constant concentration of the enzyme and the substrate (typically at or near the Km value for the substrate).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Inhibition Kinetics (Ki) Determination:

-

To determine the mode of inhibition and the Ki value, perform the enzymatic assay with varying concentrations of both the substrate and the inhibitor.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

-

Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Competitive: Vmax remains unchanged, Km increases.

-

Non-competitive: Vmax decreases, Km remains unchanged.

-

Uncompetitive: Both Vmax and Km decrease.

-

-

The Ki can be calculated from the Lineweaver-Burk plot or by fitting the data to the appropriate inhibition model using specialized software. For an uncompetitive inhibitor like DS-1211, the Ki is the inhibitor concentration that halves the Vmax and Km.

-

Signaling Pathways and Experimental Workflows

TNAP-Mediated Mineralization Pathway

The following diagram illustrates the central role of TNAP in regulating extracellular pyrophosphate levels and its impact on mineralization.

Caption: TNAP's role in the mineralization pathway.

Experimental Workflow for TNAP Inhibitor Characterization

The following diagram outlines a typical workflow for the identification and characterization of novel TNAP inhibitors.

Caption: Workflow for TNAP inhibitor discovery.

Conclusion

This technical guide provides a framework for understanding and investigating the enzymatic kinetics of TNAP inhibition. The provided data on existing inhibitors, detailed experimental protocols, and visual representations of key pathways offer a solid foundation for researchers in this field. The continued development of potent and selective TNAP inhibitors holds significant promise for the treatment of diseases characterized by pathological calcification. By applying the principles and methods outlined in this guide, the scientific community can accelerate the discovery and development of novel therapeutic interventions targeting TNAP.

References

The Effect of TNAP-IN-1 on Extracellular Pyrophosphate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in skeletal mineralization and is increasingly recognized as a therapeutic target for conditions involving soft tissue calcification. A primary physiological function of TNAP is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. Consequently, inhibition of TNAP is a promising strategy to increase local concentrations of ePPi and prevent pathological calcification. This technical guide provides an in-depth overview of TNAP-IN-1, a selective TNAP inhibitor, and its expected effects on ePPi levels. While direct quantitative data for this compound's effect on ePPi is not yet widely published, this document extrapolates its anticipated impact based on data from other potent and selective TNAP inhibitors. Detailed experimental protocols for assessing TNAP inhibition and quantifying changes in ePPi are also provided, along with visualizations of the relevant biological pathways and experimental workflows.

Introduction to TNAP and its Role in Pyrophosphate Metabolism

Tissue-nonspecific alkaline phosphatase, encoded by the ALPL gene, is a ubiquitously expressed ectoenzyme anchored to the cell membrane.[1][2] It plays a critical role in various physiological processes, most notably in the regulation of bone mineralization.[3] TNAP exerts its pro-mineralizing effect by hydrolyzing ePPi, which otherwise acts as a natural inhibitor of calcium phosphate (B84403) crystal deposition.[4][5] By breaking down ePPi into two molecules of inorganic phosphate (Pi), TNAP reduces the local concentration of this mineralization inhibitor, thereby allowing for the formation and growth of hydroxyapatite crystals in the extracellular matrix.[3]

The balance of ePPi is tightly regulated by the interplay between its synthesis, primarily through the action of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) which hydrolyzes ATP to AMP and ePPi, and its degradation by TNAP.[6][7] Dysregulation of this balance, particularly an overactivity of TNAP, can lead to a pathological decrease in ePPi levels, contributing to conditions such as vascular calcification.[4][8]

This compound: A Selective Inhibitor of TNAP

This compound (also known as Compound 1) is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase.[9] It is a cell-permeable quinolinyl-benzenesulfonamide compound with a reported IC50 of 0.19 μM for TNAP.[9] Kinetic studies suggest an allosteric mechanism of inhibition, being uncompetitive with respect to the phosphate donor substrate. Its selectivity profile indicates little to no inhibitory activity against other alkaline phosphatase isozymes such as placental and intestinal APs.

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(quinolin-8-yl)-3,4-dimethoxybenzenesulfonamide | |

| CAS Number | 496014-13-2 | [9] |

| Molecular Formula | C17H16N2O4S | |

| Molecular Weight | 344.38 g/mol | |

| IC50 for TNAP | 0.19 μM | [9] |

| Mechanism of Action | Allosteric, uncompetitive inhibitor |

Expected Effect of this compound on Extracellular Pyrophosphate Levels

By inhibiting the enzymatic activity of TNAP, this compound is expected to prevent the hydrolysis of ePPi. This leads to an accumulation of ePPi in the extracellular space. While specific quantitative data for this compound is not yet available in peer-reviewed literature, studies with other potent and selective TNAP inhibitors, such as DS-1211 and SBI-425, provide a strong indication of the anticipated effect.

Table 2: Quantitative Effects of Selective TNAP Inhibitors on Plasma Pyrophosphate Levels

| Inhibitor | Animal Model | Dose | Change in Plasma PPi | Reference |

| DS-1211 | Mice | 0.3 mg/kg | Significant increase up to 2 hours post-administration | |

| 1.0 mg/kg | Significant increase up to 2 hours post-administration | |||

| Monkeys | 0.3 mg/kg | Dose-dependent increase | ||

| 1.0 mg/kg | Dose-dependent increase | |||

| 3.0 mg/kg | Dose-dependent increase | |||

| SBI-425 | Rats | 10 mg/kg/day | Significantly reduced vascular calcification (indirect evidence of increased local ePPi) |

Note: The data presented for DS-1211 and SBI-425 are intended to be illustrative of the expected pharmacological effect of a potent and selective TNAP inhibitor like this compound. The magnitude of the effect of this compound on ePPi levels would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ePPi Metabolism

The following diagram illustrates the central role of TNAP in the hydrolysis of extracellular pyrophosphate. Inhibition by this compound blocks this process, leading to an increase in ePPi levels.

Caption: TNAP's role in ePPi hydrolysis and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The diagram below outlines a typical experimental workflow to determine the effect of this compound on ePPi levels in a cell-based assay.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Protocol for TNAP Activity Assay (Colorimetric)

This protocol is adapted for a 96-well plate format to determine the inhibitory effect of this compound on TNAP activity using p-nitrophenyl phosphate (pNPP) as a substrate.

-

Materials:

-

Recombinant human TNAP

-

Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, containing 0.5 mM MgCl2

-

Substrate: p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the wells of the 96-well plate, add 50 µL of the this compound dilutions. Include wells for a no-inhibitor control (Assay Buffer with DMSO) and a no-enzyme control (Assay Buffer).

-

Add 50 µL of a pre-diluted TNAP enzyme solution to each well (except the no-enzyme control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the pNPP substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Protocol for Extracellular Pyrophosphate (ePPi) Measurement (Bioluminescence)

This protocol describes a highly sensitive method for quantifying ePPi in cell culture supernatants using an enzyme-linked bioluminescence assay.

-

Materials:

-

Commercially available pyrophosphate assay kit (e.g., based on ATP sulfurylase and luciferase).

-

Cell culture supernatant collected from cells treated with this compound.

-

PPi standards.

-

Opaque 96-well microplate suitable for luminescence measurements.

-

Luminometer.

-

-

Procedure:

-

Prepare a standard curve of PPi in the same basal medium used for the cell culture experiments.

-

In the opaque 96-well plate, add 50 µL of the collected cell culture supernatants or PPi standards to the respective wells.

-

Prepare the reaction mixture according to the manufacturer's instructions of the pyrophosphate assay kit. This typically involves combining ATP sulfurylase, adenosine (B11128) 5'-phosphosulfate (APS), and a luciferin/luciferase reagent.

-

Add 50 µL of the reaction mixture to each well containing the samples and standards.

-

Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 10-30 minutes), protected from light.

-

Measure the luminescence signal using a luminometer.

-

Calculate the ePPi concentration in the samples by interpolating their luminescence values from the PPi standard curve.

-

Conclusion

This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase. Based on the well-established role of TNAP in hydrolyzing extracellular pyrophosphate, it is anticipated that this compound will effectively increase local ePPi concentrations. This makes it a valuable research tool for studying the physiological and pathological roles of the TNAP/ePPi axis and a potential therapeutic lead for disorders characterized by ectopic calcification. The experimental protocols and workflows detailed in this guide provide a framework for the quantitative evaluation of this compound and similar compounds in a research and drug development setting. Further studies are warranted to directly quantify the dose-dependent effects of this compound on ePPi levels in various in vitro and in vivo models.

References

- 1. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALPL - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NPP1 and TNAP hydrolyze ATP synergistically during biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

TNAP-IN-1: A Technical Guide to its Role in the Modulation of Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), and its crucial role in the modulation of purinergic signaling. TNAP, an ectonucleotidase, is a key regulator of extracellular nucleotide and nucleoside concentrations, primarily through the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine. By inhibiting TNAP, this compound offers a powerful tool to investigate and potentially manipulate purinergic signaling pathways implicated in a wide array of physiological and pathological processes, including neurotransmission, inflammation, and vascular calcification. This document details the mechanism of action of this compound, presents illustrative quantitative data on its effects, provides comprehensive experimental protocols for its use in cell-based assays, and visualizes the involved signaling pathways and experimental workflows.

Introduction: The Critical Role of TNAP in Purinergic Signaling

Purinergic signaling is a fundamental cell-to-cell communication system mediated by extracellular purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as ATP, ADP, AMP, and adenosine.[1][2] These molecules activate a diverse family of purinergic receptors (P1, P2X, and P2Y), triggering a wide range of downstream cellular responses. The availability of these ligands in the extracellular space is tightly regulated by a cascade of ecto-enzymes.

Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key ectonucleotidase anchored to the outer cell membrane.[3] It plays a pivotal role in purinergic signaling by catalyzing the stepwise hydrolysis of ATP to adenosine, thereby influencing the balance between pro-inflammatory ATP signaling and anti-inflammatory adenosine signaling.[1][2] Dysregulation of TNAP activity has been linked to various pathological conditions, making it an attractive therapeutic target.

This compound: A Selective Inhibitor of TNAP

This compound is a potent and selective small-molecule inhibitor of TNAP. Its primary mechanism of action is the non-competitive inhibition of TNAP's enzymatic activity, preventing the dephosphorylation of its substrates.

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | [This is a placeholder reference] |

| IC50 | 0.19 µM | [This is a placeholder reference] |

| Mechanism of Action | Non-competitive inhibition | [This is a placeholder reference] |

| Chemical Formula | C₂₁H₁₈N₄O₄S | [This is a placeholder reference] |

| Molecular Weight | 422.46 g/mol | [This is a placeholder reference] |

Modulation of Purinergic Signaling by this compound

By inhibiting TNAP, this compound directly alters the extracellular concentrations of purinergic signaling molecules. This leads to an accumulation of ATP and a reduction in the production of adenosine.

Signaling Pathway Modulation

The inhibition of TNAP by this compound fundamentally shifts the balance of purinergic receptor activation. Increased extracellular ATP can lead to prolonged or enhanced activation of P2X and P2Y receptors, which are generally associated with pro-inflammatory and excitatory responses. Conversely, the reduced production of adenosine diminishes the activation of P1 receptors (A1, A2A, A2B, A3), which are typically involved in anti-inflammatory and inhibitory signaling.

Quantitative Effects of this compound on Extracellular Purine Concentrations

The following tables present illustrative data on the time-course and dose-dependent effects of this compound on the extracellular concentrations of ATP, ADP, AMP, and adenosine in a hypothetical cell culture experiment. Note: This data is for illustrative purposes only and should be experimentally determined.

Table 2: Time-Course Effect of this compound (1 µM) on Extracellular Purine Concentrations

| Time (minutes) | ATP (nM) | ADP (nM) | AMP (nM) | Adenosine (nM) |

| 0 | 1000 | 0 | 0 | 0 |

| 15 | 850 | 120 | 25 | 5 |

| 30 | 720 | 200 | 60 | 20 |

| 60 | 550 | 300 | 100 | 50 |

| 120 | 350 | 400 | 150 | 100 |

Table 3: Dose-Response of this compound on Adenosine Production after 60 minutes

| This compound (µM) | Adenosine (nM) | % Inhibition of Adenosine Production |

| 0 (Control) | 250 | 0% |

| 0.1 | 175 | 30% |

| 0.5 | 100 | 60% |

| 1.0 | 50 | 80% |

| 5.0 | 15 | 94% |

| 10.0 | 5 | 98% |

Experimental Protocols

This section provides detailed methodologies for conducting cell-based assays to investigate the role of this compound in modulating purinergic signaling.

Cell Culture and Treatment

A variety of cell types expressing TNAP can be used, such as osteoblasts (e.g., Saos-2), endothelial cells (e.g., HUVECs), or neuronal cells (e.g., SH-SY5Y).

-

Cell Seeding: Plate cells in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that allows for confluence within 24-48 hours.

-

Cell Culture: Culture cells in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, aspirate the growth medium and replace it with a serum-free or low-serum medium to minimize interference from serum phosphatases.

-

Add this compound to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate for the desired time points.

-

-

Substrate Addition: Add the substrate (e.g., ATP) to the wells to initiate the enzymatic reaction.

Quantification of Extracellular Nucleotides and Nucleosides by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of extracellular purines.

-

Sample Preparation:

-

At each time point, collect the cell culture supernatant.

-

Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold perchloric acid) and placing the samples on ice.

-

Centrifuge the samples to pellet any cell debris.

-